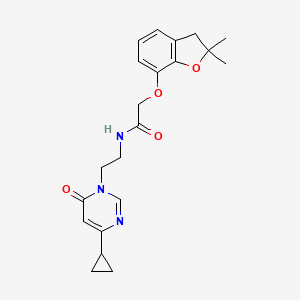

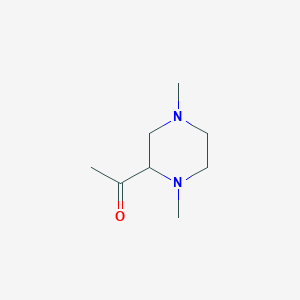

![molecular formula C25H21N3 B2760320 1-(2-乙基苯基)-7-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901247-93-6](/img/structure/B2760320.png)

1-(2-乙基苯基)-7-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a compound with the molecular formula C25H21N3 and a molecular weight of 363.464. It belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of quinoline derivatives, including “1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline”, is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring has been reported .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to benzene and pyridine, undergoing both nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are among the methods used for the construction and functionalization of quinoline .科学研究应用

合成中的绿色化学

类似的吡唑并喹啉衍生物的一个重要应用涉及绿色化学方法,用于合成复杂的杂环化合物。例如,L-脯氨酸催化的 7-(芳基)-8-甲基-10-苯基-5H-苯并[h]吡唑并-[3,4-b]喹啉-5,6(10H)-二酮的合成展示了一种强调高原子经济性且无需萃取和色谱纯化步骤的环保方法 (Rajesh 等,2011)。

有机发光二极管 (OLED)

吡唑并喹啉衍生物已被研究为 OLED 中的潜在发光材料。该研究探讨了具有各种取代基的 1-甲基-3-苯基-1H-吡唑并[3,4-b]喹啉的电致发光特性,表明它们具有用于显示和照明技术的明亮蓝光发射潜力 (T. 等,2001)。

光伏应用

4H-吡喃[3,2-c]喹啉衍生物的光伏特性已针对其在制造有机-无机光电二极管器件中的应用进行了研究。研究表明,这些化合物在光照下表现出整流行为和光伏特性,表明它们在开发高效太阳能电池方面很有用 (Zeyada 等,2016)。

抗菌和抗真菌活性

吡唑并喹啉衍生物也已合成并测试了它们的抗菌和抗真菌活性,展示了它们作为药物剂的潜力。一些衍生物对各种细菌和真菌菌株表现出有希望的结果,突出了它们在开发新型抗菌药物中的重要性 (Hassan,2013)。

超分子化学

对二氢苯并吡唑并喹啉的结构方面进行的研究表明,它们能够通过氢键和 π-π 堆积相互作用形成超分子聚集体。此类研究有助于了解材料的性质及其在分子识别和组装中的潜在应用 (Portilla 等,2005)。

作用机制

While the exact mechanism of action of “1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is not specified in the search results, quinoline derivatives are known to exhibit a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and other activities .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKDPVYZGXZEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

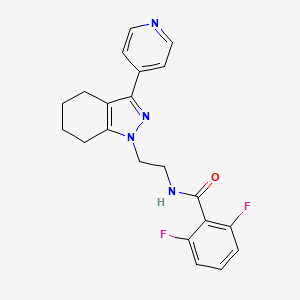

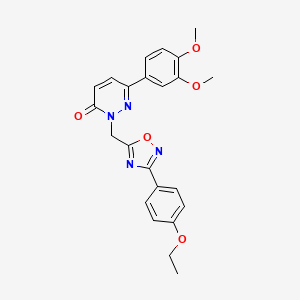

![N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2760237.png)

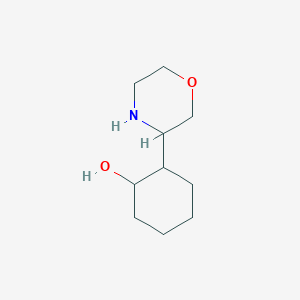

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)

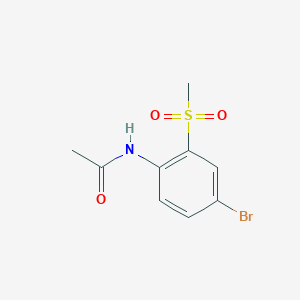

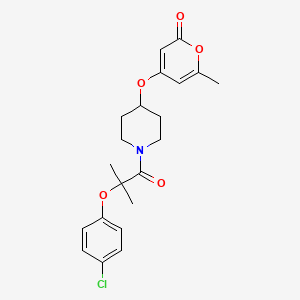

![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid](/img/structure/B2760254.png)

![4-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760258.png)